molecular formula C27H30N6O3 B610453 Rezivertinib CAS No. 1835667-12-3

Rezivertinib

Número de catálogo: B610453
Número CAS: 1835667-12-3
Peso molecular: 486.6 g/mol
Clave InChI: BPMZUKYFIDPLEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rezivertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. This compound has shown significant efficacy in overcoming resistance to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors, making it a promising option for patients with advanced or metastatic non-small cell lung cancer .

Aplicaciones Científicas De Investigación

Rezivertinib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties.

    Biology: Investigated for its effects on cellular signaling pathways and its role in overcoming drug resistance.

    Medicine: Primarily used in clinical research for the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. .

    Industry: Employed in the pharmaceutical industry for the development of targeted cancer therapies.

Mecanismo De Acción

Rezivertinib works by targeting both EGFR-sensitizing mutations and the EGFR T790M mutation . This makes it effective in treating NSCLC patients with these specific mutations.

Direcciones Futuras

Rezivertinib has shown promising results in clinical trials and has great development potential in the future . A randomized, double-blind, phase 3 trial (NCT03866499) is evaluating the efficacy and safety of this compound compared with gefitinib as a first-line treatment in NSCLC patients with advanced EGFR mutations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rezivertinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Common steps include the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and selective functional group transformations .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under stringent quality control measures. The process involves the optimization of reaction conditions to maximize yield and purity. Key steps include the preparation of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Rezivertinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final active pharmaceutical ingredient .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity and potency against specific epidermal growth factor receptor mutations, including the T790M resistance mutation. It has shown superior efficacy and safety profiles compared to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors, making it a valuable option for patients with advanced non-small cell lung cancer .

Propiedades

IUPAC Name

N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMZUKYFIDPLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835667-12-3
Record name Rezivertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REZIVERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U65F5M6BD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.